An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
Introduction
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, recognized for its metabolic stability and wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this specific aldehyde, focusing on its synthesis via the Vilsmeier-Haack reaction, its physicochemical properties, and its critical role as a precursor for developing novel, high-value compounds for the pharmaceutical and agricultural industries.[2]
While detailed experimental data for this specific ethyl-substituted analogue is not extensively published, its synthesis and reactivity can be reliably understood through the well-documented protocols of its close structural analogues, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3][4] This document leverages these established methodologies to provide a robust and scientifically grounded guide for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 2757508-66-9 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| IUPAC Name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | [1] |
| Appearance | Expected to be a white to light yellow solid/powder | [5] |
| Melting Point | Not published; analogue (CAS 947-95-5) melts at 145-148 °C | [5] |
| Boiling Point | Not published; analogue (CAS 947-95-5) is estimated at 356.1 °C | [5] |
| Density | Not published; analogue (CAS 947-95-5) is reported as ~1.26 g/cm³ | [5] |
Synthesis: The Vilsmeier-Haack Reaction
The most efficient and widely adopted method for the synthesis of 5-chloro-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using a specialized electrophile known as the Vilsmeier reagent.[7] The synthesis starts from the corresponding pyrazolone precursor, in this case, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.
Reaction Mechanism
The causality of the Vilsmeier-Haack reaction involves three primary stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent reagent decomposition.[7][8]
-
Electrophilic Attack: The electron-rich pyrazolone tautomer attacks the Vilsmeier reagent. The pyrazole ring's nucleophilicity is crucial for this step. Subsequent rearrangement and elimination lead to the formation of the chlorinated and formylated pyrazole ring.[8]
-
Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water or a basic solution during workup. This hydrolysis step converts the iminium moiety into the final carbaldehyde functional group.[8]
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point for synthesis.[4][9][10]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow salt suspension. This is a self-validating step; formation of the solid indicates successful reagent generation.
Step 2: Formylation Reaction
-
To the pre-formed Vilsmeier reagent, add the starting material, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent), portion-wise, maintaining the low temperature.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[9]
-
Maintain heating for 2-4 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) to determine the point of full consumption of the starting material.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Crucially and cautiously , pour the reaction mixture slowly onto the ice with vigorous stirring. This quenching step is highly exothermic.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches ~7-8.[4]
-
The crude product often precipitates as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, perform liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield the final product as a crystalline solid.[4]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential. Based on data from close analogues, the following spectral features are expected:
-
¹H NMR: The most characteristic signal will be the aldehyde proton (CHO), appearing as a singlet far downfield, typically between δ 9.8 and 10.2 ppm.[5] Other expected signals include a quartet and a triplet for the ethyl group and a singlet for the N-methyl group.
-
¹³C NMR: The aldehyde carbonyl carbon will appear at approximately δ 180-190 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (172.61). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ will indicate the presence of the aldehyde carbonyl (C=O) stretching vibration.
Applications in Research and Development
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is not typically an end-product but rather a pivotal molecular scaffold. Its value lies in the reactivity of its functional groups, which allows for extensive derivatization.
-
Aldehyde Group: This group is a gateway for forming a multitude of other functionalities through reactions like Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of hydrazones and thiosemicarbazones.[11]
-
Chloro Group: The chlorine atom at the C5 position can be displaced by various nucleophiles (e.g., phenols, thiols, amines), enabling the introduction of diverse substituents and the synthesis of large chemical libraries for screening.[3]
This dual reactivity makes it an ideal starting material for synthesizing compounds with potential biological activities, including:
-
Pharmaceuticals: As a precursor for anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents.[2][12]
-
Agrochemicals: As a key intermediate in the development of novel fungicides and herbicides.[2][4]
Safety and Handling
While a specific safety data sheet for this compound is not available, data from closely related pyrazole aldehydes provides essential guidance.[12][13]
-
Hazards: Expected to be irritating to the eyes, respiratory system, and skin. May cause gastrointestinal irritation if ingested.[12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid dust generation and accumulation. Keep away from incompatible materials such as strong oxidizing agents.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with federal, state, and local regulations.
Conclusion
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a strategic building block for chemical synthesis. Its preparation via the reliable Vilsmeier-Haack reaction is well-precedented by numerous analogues. The presence of two distinct reactive sites—the aldehyde and the chloro substituent—provides chemists with a powerful and flexible platform for generating molecular diversity. This versatility firmly establishes its importance for researchers in drug discovery and agrochemical development who seek to synthesize novel and potentially bioactive compounds.
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